molecular formula C7H13NO3 B1409155 (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate CAS No. 1027381-43-6

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate

Cat. No.: B1409155
CAS No.: 1027381-43-6
M. Wt: 159.18 g/mol
InChI Key: FHUKGWIMPWBXLF-PHDIDXHHSA-N
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Description

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate is a chemical compound belonging to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring with a hydroxyl group and an ethyl ester group. It is commonly used in various fields of scientific research due to its biological activity and chemical properties.

Preparation Methods

The synthesis of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate is widely used in scientific research across multiple disciplines. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and protein binding due to its stereochemistry and functional groups. In medicine, the compound is investigated for its potential therapeutic applications, including its role as an intermediate in drug synthesis. Industrial applications include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and ethyl ester group play crucial roles in its binding to enzymes and receptors. These interactions can lead to changes in enzyme activity or receptor signaling, which in turn affect various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate can be compared with other similar compounds, such as methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate and other pyrrolidine carboxylic acids. These compounds share similar structural features but differ in their functional groups and stereochemistry. The unique combination of the hydroxyl group and ethyl ester group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUKGWIMPWBXLF-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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